molecular formula C14H25NO3 B8485063 Isooctylacrylate Acrylamide CAS No. 50922-82-2

Isooctylacrylate Acrylamide

Cat. No. B8485063
Key on ui cas rn: 50922-82-2
M. Wt: 255.35 g/mol
InChI Key: XVKLGCDWSRXKNR-UHFFFAOYSA-N
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Patent
US08642616B2

Procedure details

To a 114 gram narrow-mouth glass bottle were added: 18.6 g isooctyl acrylate, 1.4 g acrylamide, 0.04 g benzoyl peroxide, 27.0 g ethyl acetate and 3.0 g methanol. The solution was purged for thirty five seconds with nitrogen at a flow rate of one liter per minute. The bottle was sealed and placed in a rotating water bath at 55° C. for twenty-four hours to effect essentially complete polymerization. The polymer was diluted with ethyl acetate/methanol (90/10) to 23.2 percent solids and had a measured inherent viscosity of 1.26 dl/g in ethyl acetate.
[Compound]
Name
narrow-mouth glass
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
0.04 g
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
27 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([NH2:18])(=[O:17])[CH:15]=[CH2:16].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.CO>C(OCC)(=O)C.CO.C(OCC)(=O)C>[CH2:6]([O:5][C:1](=[O:4])[CH:2]=[CH2:3])[CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12].[C:14]([NH2:18])(=[O:17])[CH:15]=[CH2:16] |f:4.5,7.8|

Inputs

Step One
Name
narrow-mouth glass
Quantity
114 g
Type
reactant
Smiles
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
C(C=C)(=O)OCCCCCC(C)C
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C=C)(=O)N
Step Four
Name
Quantity
0.04 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Five
Name
Quantity
3 g
Type
reactant
Smiles
CO
Step Six
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CO
Name
solids
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Eight
Name
Quantity
27 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged for thirty five seconds with nitrogen at a flow rate of one liter per minute
CUSTOM
Type
CUSTOM
Details
The bottle was sealed
WAIT
Type
WAIT
Details
placed in a rotating water bath at 55° C. for twenty-four hours
CUSTOM
Type
CUSTOM
Details
polymerization

Outcomes

Product
Name
Type
Smiles
C(CCCCC(C)C)OC(C=C)=O.C(C=C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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